CHEMBRDG-BB 7017901
Description
CHEMBRDG-BB 7017901, with the IUPAC name N-[2-[(1-bromo-2-naphthalenyl)oxy]ethyl]-2-methoxyethanamine, is a brominated naphthyl ether derivative containing an ethanamine backbone and methoxy functional group. Its molecular formula is C₁₅H₁₈BrNO₂, with a molar mass of 324.21 g/mol . Key physicochemical properties include a predicted density of 1.323 g/cm³, boiling point of 428.9°C, and a pKa of 7.95 . The compound is structurally characterized by a naphthalene ring substituted with a bromine atom at the 1-position, an ether-linked ethylamine chain, and a methoxyethyl group.
Properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-18-10-8-17-9-11-19-14-7-6-12-4-2-3-5-13(12)15(14)16/h2-7,17H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBBULGYBRHBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=C(C2=CC=CC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366156 | |
| Record name | 2-[(1-Bromonaphthalen-2-yl)oxy]-N-(2-methoxyethyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435288-40-7 | |
| Record name | 2-[(1-Bromonaphthalen-2-yl)oxy]-N-(2-methoxyethyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of CHEMBRDG-BB 7017901 involves several steps, typically starting with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then reacted with 2-(2-methoxyethoxy)ethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
CHEMBRDG-BB 7017901 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.
Scientific Research Applications
CHEMBRDG-BB 7017901 is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of CHEMBRDG-BB 7017901 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CHEMBRDG-BB 7017901’s properties, we compare it with structurally analogous compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Halogen Substitution: The bromine atom in this compound increases molecular weight and polarizability compared to its chloro analog (279.76 vs. The absence of halogen in the naphthyloxy analog reduces boiling point (402.5°C vs. 428.9°C), reflecting weaker intermolecular forces .
Functional Group Variations :
- Replacing the oxygen atom in the ether linkage with sulfur (thioether analog) increases molar mass (340.28 g/mol) and lowers pKa (6.80 vs. 7.95), suggesting improved membrane permeability and altered protonation behavior .
Synthetic Challenges: this compound’s synthesis likely involves bromination of naphthalene derivatives, which requires stringent control to avoid di-brominated byproducts, as noted in regulatory guidelines for impurity profiling .
Biological Relevance :
- The methoxyethylamine moiety may confer solubility advantages over purely hydrophobic analogs, balancing logP values for drug-likeness. This aligns with EMA recommendations for optimizing pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
